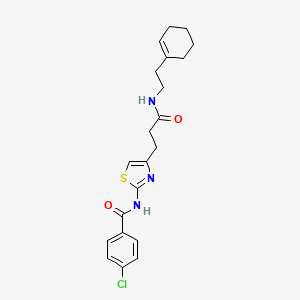![molecular formula C15H21ClN2O B2880420 2-Chloro-1-[8-(dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]propan-1-one CAS No. 2411220-69-2](/img/structure/B2880420.png)
2-Chloro-1-[8-(dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[8-(dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]propan-1-one, commonly known as BTCP, is a synthetic compound with psychoactive properties. It belongs to the class of compounds known as phenylpiperidines, which are structurally similar to opioids. BTCP has been studied for its potential use as an analgesic and as a treatment for addiction to other drugs. In
作用機序
The exact mechanism of action of BTCP is not fully understood, but it is believed to act on the opioid receptors in the brain. Specifically, it has been shown to bind to the mu and delta opioid receptors, which are involved in pain perception and reward pathways. By binding to these receptors, BTCP is thought to produce its analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
BTCP has been shown to have a number of biochemical and physiological effects in animal studies. In addition to its analgesic and anti-addictive effects, it has been shown to increase levels of dopamine in the brain, which is involved in reward pathways. It has also been shown to decrease levels of norepinephrine, which is involved in the stress response. These effects suggest that BTCP may have potential as a treatment for mood disorders such as depression and anxiety.
実験室実験の利点と制限
One advantage of using BTCP in lab experiments is that it has been well-studied and its effects are relatively well-understood. This makes it a useful tool for studying the opioid system and addiction. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural opioids in the body. Additionally, its psychoactive properties may make it difficult to use in certain types of experiments.
将来の方向性
There are a number of potential future directions for research on BTCP. One area of interest is its potential as a treatment for mood disorders such as depression and anxiety. Another area of interest is its potential as a treatment for addiction to other drugs, such as opioids and cocaine. Additionally, there may be potential for developing new compounds based on the structure of BTCP that have improved analgesic or anti-addictive properties. Overall, further research is needed to fully understand the potential of BTCP and related compounds.
合成法
The synthesis of BTCP involves the reaction of 2-amino-1,2,3,4-tetrahydro-8-(dimethylamino)-6H-benzazepine with chloroacetone in the presence of a base. The resulting compound is then purified by recrystallization. This method was first described in a 1981 patent, and has been used in subsequent studies of BTCP.
科学的研究の応用
BTCP has been studied for its potential use as an analgesic and as a treatment for addiction to other drugs. In animal studies, BTCP has been shown to have analgesic effects comparable to morphine, but with fewer side effects. It has also been studied for its potential use in treating addiction to opioids and cocaine. In these studies, BTCP was found to reduce drug-seeking behavior and withdrawal symptoms.
特性
IUPAC Name |
2-chloro-1-[8-(dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-11(16)15(19)18-8-4-5-12-6-7-14(17(2)3)9-13(12)10-18/h6-7,9,11H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJVPYFSBBFIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2=C(C1)C=C(C=C2)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[8-(dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2880337.png)



![Methyl 6-oxo-4-(2-pyridinylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2880343.png)
![2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2880344.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2880346.png)
![6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2880347.png)
![N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2880349.png)
![2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine](/img/structure/B2880353.png)
![{2-[(4-Methylpentan-2-YL)oxy]pyridin-4-YL}methanamine](/img/structure/B2880357.png)
![2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B2880358.png)
![1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2880359.png)
![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2880360.png)